N-去甲基他莫昔芬甲硫酸酯

描述

N-Desmethyl Tamoxifen Methanethiosulfonate (N-DM-TMS) is a synthetic derivative of the anti-estrogen drug Tamoxifen. It is a highly potent and selective estrogen receptor modulator (SERM) that has been used in laboratory experiments to study the effects of estrogen on cell proliferation and apoptosis. N-DM-TMS has been used in a variety of research applications, including cancer research, endocrinology, and reproductive biology.

科学研究应用

Breast Cancer Treatment

Tamoxifen is widely used in the treatment of breast cancer . It’s metabolized by cytochrome P-450 in humans and rodents to form active, estrogen receptor-binding metabolites, including N-Desmethyl Tamoxifen . These metabolites may contribute to the antitumor effect of Tamoxifen .

Overcoming Tamoxifen Resistance

Resistance to Tamoxifen is a major obstacle in endocrine therapy . The molecular analysis of Tamoxifen’s biological activity could provide the necessary framework to understand the complex effects of this drug in target cells . N-Desmethyl Tamoxifen, being a metabolite of Tamoxifen, could potentially play a role in overcoming this resistance.

Induction of Apoptosis

Tamoxifen and its metabolites have been shown to induce apoptosis in both ER-positive and ER-negative human breast cancer cells by activating the caspase pathway . This suggests that N-Desmethyl Tamoxifen could also have a role in inducing apoptosis in cancer cells.

4. Role in G Protein-Coupled Estrogen Receptor Signaling G protein-coupled estrogen receptor signaling pathways are emerging as novel therapeutic targets and prognostic indicators for breast cancer . As an active metabolite of Tamoxifen, N-Desmethyl Tamoxifen could potentially interact with these pathways.

Role in Androgen Receptor Signaling

Androgen Receptor signaling pathways are also suggested to be involved in the development of Tamoxifen resistance . N-Desmethyl Tamoxifen could potentially have a role in these pathways.

Role in Hedgehog Signaling

Hedgehog signaling pathways are another area of interest in breast cancer research . N-Desmethyl Tamoxifen, as a metabolite of Tamoxifen, could potentially interact with these pathways.

作用机制

Target of Action

N-Desmethyl Tamoxifen Methanethiosulfonate primarily targets the estrogen receptors (ERs) in the body . These receptors play a crucial role in the growth and development of certain types of breast cancer. The compound’s active metabolites have a high affinity for these receptors, which is several hundred times more than the parent compound .

Mode of Action

The compound interacts with its targets, the estrogen receptors, by competitively binding to them . This results in the formation of a nuclear complex that decreases DNA synthesis and inhibits estrogen effects . This interaction leads to changes in the cell, including a reduction in estrogen-dependent cell growth and proliferation .

Biochemical Pathways

The compound affects several biochemical pathways. One of the key pathways is the caspase pathway . The administration of N-Desmethyl Tamoxifen Methanethiosulfonate results in a time- and dose-dependent induction of caspase activity, which precedes apoptosis . This suggests that the compound may inhibit mammary carcinogenesis and tumor growth in vivo through the induction of caspase-dependent apoptosis .

Pharmacokinetics

N-Desmethyl Tamoxifen Methanethiosulfonate is extensively metabolized in the body, primarily by the cytochrome P450 enzymes . The compound is transformed into active metabolites, including 4-hydroxy N-Desmethyl Tamoxifen Methanethiosulfonate (also known as endoxifen), which are present in high levels in both the plasma and the tumor tissues . The biotransformation in humans is primarily attributable to the action of CYP 3A4 and CYP 2D6 .

Result of Action

The molecular and cellular effects of N-Desmethyl Tamoxifen Methanethiosulfonate’s action are significant. The compound’s interaction with the estrogen receptors and the subsequent changes in the cell lead to a reduction in estrogen-dependent cell growth and proliferation . Additionally, the compound induces apoptosis in both estrogen receptor-positive and estrogen receptor-negative human breast cancer cells by activating the caspase pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Desmethyl Tamoxifen Methanethiosulfonate. For instance, the compound’s metabolism and, consequently, its efficacy can be affected by the patient’s cytochrome P450 2D6 genotype . Certain medications commonly prescribed to patients on tamoxifen therapy can also inhibit the production of endoxifen, one of the compound’s active metabolites . Therefore, these factors should be considered when administering N-Desmethyl Tamoxifen Methanethiosulfonate.

属性

IUPAC Name |

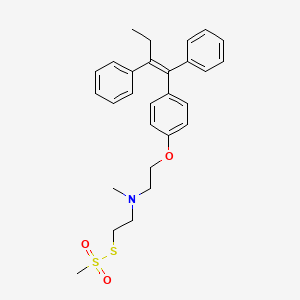

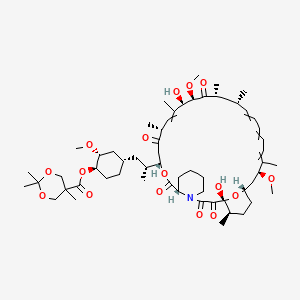

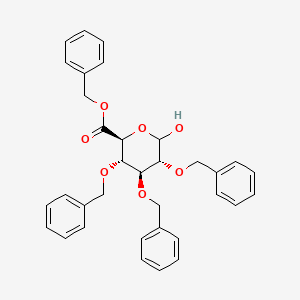

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methyl-N-(2-methylsulfonylsulfanylethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33NO3S2/c1-4-27(23-11-7-5-8-12-23)28(24-13-9-6-10-14-24)25-15-17-26(18-16-25)32-21-19-29(2)20-22-33-34(3,30)31/h5-18H,4,19-22H2,1-3H3/b28-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKOLRQKLGUPAC-DQSJHHFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)CCSS(=O)(=O)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)CCSS(=O)(=O)C)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Desmethyl Tamoxifen Methanethiosulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

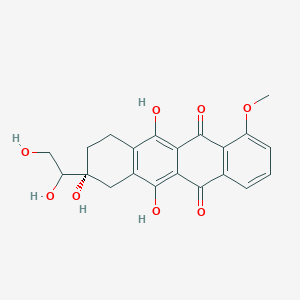

![[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1140623.png)

![(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B1140627.png)